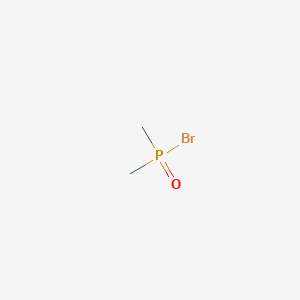
Dimethylphosphinoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylphosphinoyl bromide is an organophosphorus compound with the molecular formula C2H6BrOP. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized in organic synthesis.
Preparation Methods
Dimethylphosphinoyl bromide can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphosphine oxide with bromine. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, and the reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial production methods often involve the use of large-scale reactors where dimethylphosphine oxide is continuously fed into the reactor along with bromine. The reaction mixture is then distilled to separate the desired product from byproducts and unreacted starting materials .
Chemical Reactions Analysis
Dimethylphosphinoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphinoyl derivatives.
Oxidation Reactions: The compound can be oxidized to form dimethylphosphinoyl oxide.
Reduction Reactions: It can be reduced to form dimethylphosphine.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethylphosphinoyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinoyl compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals .
Mechanism of Action
The mechanism by which dimethylphosphinoyl bromide exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modification of biological pathways. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Dimethylphosphinoyl bromide can be compared with other similar compounds such as:
Dimethylphosphinoyl chloride: Similar in reactivity but uses chlorine instead of bromine.
Dimethylphosphinoyl iodide: Uses iodine and has different reactivity and stability profiles.
Dimethylphosphinoyl fluoride: Known for its use in nerve agents and has a different mechanism of action.
The uniqueness of this compound lies in its specific reactivity with bromine, which can offer distinct advantages in certain synthetic applications .
Properties
Molecular Formula |
C2H6BrOP |
|---|---|
Molecular Weight |
156.95 g/mol |
IUPAC Name |
[bromo(methyl)phosphoryl]methane |
InChI |
InChI=1S/C2H6BrOP/c1-5(2,3)4/h1-2H3 |
InChI Key |
OPAQIMUKVFWWHE-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)
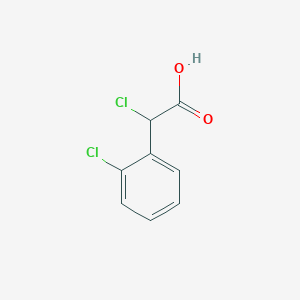
![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
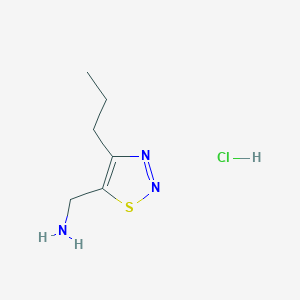
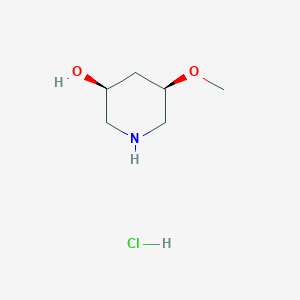

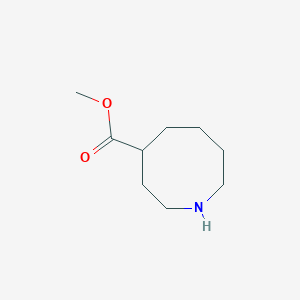
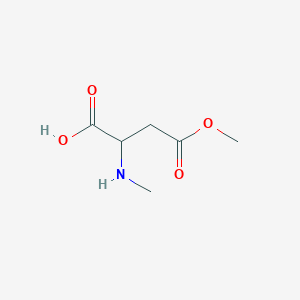
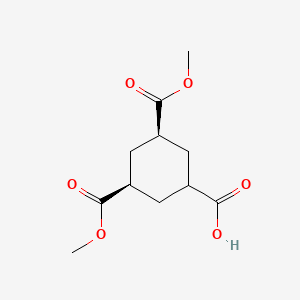
![Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester](/img/structure/B13517517.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13517543.png)
